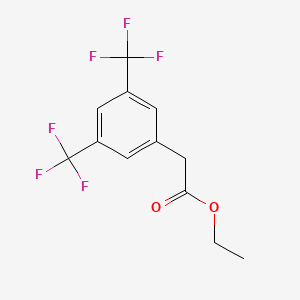

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

Description

Properties

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVPOAERFKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654733 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144632-97-3 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered acidity or basicity of neighboring functional groups, have proven invaluable in the design of novel drugs.[1] Among the myriad of fluorinated building blocks, those containing the trifluoromethyl (CF3) group are of particular significance. This guide focuses on a key reagent in this class: Ethyl 3,5-bis(trifluoromethyl)phenylacetate, a versatile intermediate whose structural motifs are found in a range of biologically active molecules. Its Chemical Abstracts Service (CAS) number is 144632-97-3.[2][3][4]

This document serves as a comprehensive technical resource for researchers and professionals in the field of drug development, providing in-depth insights into the synthesis, properties, and applications of this pivotal compound. The narrative will delve into the causality behind experimental choices and offer practical, field-proven knowledge to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in synthesis and drug design.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 144632-97-3 | [2][3][4] |

| Molecular Formula | C12H10F6O2 | [2][3] |

| Molecular Weight | 300.20 g/mol | [2][3] |

| Purity | Typically ≥97% | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Storage Conditions | 2-8 °C | [2] |

Spectroscopic Characterization

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated full spectrum is not publicly available, the expected spectral features can be reliably predicted based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methylene protons of the acetate moiety (a singlet). The aromatic protons will appear as a characteristic pattern in the downfield region, likely as a singlet or two closely spaced signals, due to the symmetrical substitution of the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the aromatic ring. The carbons attached to the trifluoromethyl groups will exhibit splitting due to carbon-fluorine coupling.

-

MS (Mass Spectrometry): The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic fragments.

-

IR (Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Bands corresponding to C-F stretching vibrations will also be prominent.

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid.[5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[6][7][8]

The Fischer Esterification: Mechanism and Rationale

The Fischer esterification is a reversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol (ethanol in this case) is typically used.[7] Alternatively, the removal of water as it is formed can also shift the equilibrium.

Figure 1: A simplified workflow of the Fischer esterification for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol for the laboratory-scale synthesis of this compound.

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)phenylacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. Shake gently and allow the layers to separate.

-

Washing: Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude ester can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Drug Development: A Strategic Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several developmental and approved drugs.[1]

The Role of the Bis(trifluoromethyl)phenyl Moiety

The presence of two trifluoromethyl groups on the phenyl ring significantly influences the properties of the molecule:

-

Increased Lipophilicity: The CF3 groups enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF3 groups can influence the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, which can be crucial for target binding.

Figure 2: The central role of this compound as a synthetic intermediate in various fields.

Notable Examples and Therapeutic Areas

Research has shown that derivatives of 3,5-bis(trifluoromethyl)phenylacetic acid are key intermediates in the synthesis of a variety of pharmaceuticals.[5] For instance, this structural motif is found in compounds being investigated for their anti-inflammatory and analgesic properties.[5] Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is a component of molecules with potential applications in oncology.[5]

Reactivity and Further Transformations

This compound exhibits the characteristic reactivity of an ester. The most common transformation is its hydrolysis back to 3,5-bis(trifluoromethyl)phenylacetic acid, which can be achieved under either acidic or basic conditions.

The methylene group adjacent to the carbonyl is activated and can be deprotonated with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This reactivity allows for the further elaboration of the molecule to create a diverse range of derivatives for screening in drug discovery programs.

The aromatic ring, being electron-deficient due to the two trifluoromethyl groups, is generally deactivated towards electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution under certain conditions.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is straightforward, and its unique combination of properties, conferred by the bis(trifluoromethyl)phenyl moiety, makes it an invaluable building block for the creation of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for new and improved medicines.

References

-

The Fischer Esterification. [Link]

-

Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

SpectraBase. Ethyl 2-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoroacetate - Optional[MS (GC)] - Spectrum. [Link]

-

Fischer Esterification Procedure. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Global Substance Registration System. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID. [Link]

-

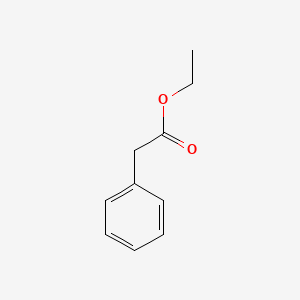

Organic Syntheses. ethyl phenylacetate. [Link]

-

The Royal Society of Chemistry. Iridium(III)-bis(imidazolinyl)phenyl Catalysts for Enantioselective C–H Functionalization with Ethyl Diazoacetate. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

YouTube. Fischer esterification. [Link]

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

National Institutes of Health. Ethyl phenylacetate. [Link]

-

Fluoropharm. 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)phenyl acetate. [Link]

-

PrepChem.com. Synthesis of ethyl phenylacetate. [Link]

-

Drug Discovery & Development. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

-

Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. scbt.com [scbt.com]

- 4. 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)phenyl acetate - Fluoropharm [fluoropharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-Depth Technical Guide to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 3,5-bis(trifluoromethyl)phenylacetate is a key chemical intermediate whose importance in the fields of medicinal chemistry and materials science has grown significantly. The strategic incorporation of two trifluoromethyl (CF3) groups onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.[1] The potent electron-withdrawing nature of the trifluoromethyl groups can lead to enhanced binding interactions with biological targets, improved selectivity, and increased resistance to metabolic degradation.[1] Consequently, compounds derived from this scaffold often exhibit superior pharmacokinetic profiles, including longer half-lives and better oral bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis and drug design. These properties dictate its behavior in various solvent systems, its reactivity, and its analytical characterization.

| Property | Value | Source |

| CAS Number | 144632-97-3 | [2][3][4][5] |

| Molecular Formula | C12H10F6O2 | [3] |

| Molecular Weight | 300.2 g/mol | [3] |

| Purity | 97% - 98% | [3][5] |

| Appearance | Data not available | |

| Storage Conditions | 2-8 °C | [5] |

| Shipping Conditions | Room temperature | [5] |

| IUPAC Name | ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | [3] |

| InChI Key | ICTVPOAERFKXSS-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)CC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1 | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound. While a dedicated spectrum for this specific compound was not found, the expected spectral features can be predicted based on its structural motifs.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the benzylic methylene protons, and signals in the aromatic region for the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic methylene carbon, and the aromatic carbons, including those bearing the trifluoromethyl groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]

Synthesis Methodologies

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-Bis(trifluoromethyl)phenylacetic acid.[7][8][9][10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method for ester formation.[11][12][13][14]

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound from 3,5-Bis(trifluoromethyl)phenylacetic acid and ethanol, using sulfuric acid as a catalyst.

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid (1.0 eq)[7][8][9][10]

-

Anhydrous Ethanol (excess, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-Bis(trifluoromethyl)phenylacetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.[11]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[11]

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure to yield the pure ester.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[13]

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13][15]

-

Sodium Bicarbonate Wash: This step is crucial to remove any unreacted 3,5-Bis(trifluoromethyl)phenylacetic acid and the sulfuric acid catalyst, ensuring the purity of the final product.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the ester functional group and the electron-deficient nature of the aromatic ring.

-

Hydrolysis: The ester can be hydrolyzed back to 3,5-Bis(trifluoromethyl)phenylacetic acid and ethanol under either acidic or basic conditions.

-

Transesterification: It can undergo transesterification in the presence of another alcohol and a suitable catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, 2-(3,5-bis(trifluoromethyl)phenyl)ethanol, using strong reducing agents like lithium aluminum hydride.

-

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) can be deprotonated by a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, although such reactions are less common for this specific substrate.

Caption: Mechanism of the Fischer Esterification Reaction.

Applications in Drug Discovery and Materials Science

The 3,5-bis(trifluoromethyl)phenyl moiety is a prominent pharmacophore in a number of approved drugs and clinical candidates.[16] Its presence can significantly enhance a molecule's therapeutic properties. This compound serves as a crucial starting material or intermediate in the synthesis of these complex molecules.

For instance, the parent carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid, has been utilized as a building block for creating libraries of pentaamine and bis-heterocyclic compounds for screening against various biological targets.[7] The synthesis of potent growth inhibitors of drug-resistant bacteria has also been reported, starting from precursors containing the 3,5-bis(trifluoromethyl)phenyl group.[16] The unique electronic and steric properties imparted by the two CF3 groups make this scaffold attractive for designing molecules with specific binding affinities and metabolic profiles.

Beyond pharmaceuticals, the properties of this compound make it a candidate for applications in materials science, particularly in the development of specialty polymers and liquid crystals where thermal stability and specific electronic characteristics are desired.

Conclusion

This compound is a specialty chemical with significant potential in both academic research and industrial applications. Its synthesis via Fischer esterification is straightforward and efficient. The unique combination of an ester functional group and a highly fluorinated aromatic ring provides a versatile platform for the development of novel compounds with enhanced biological activity and material properties. This guide has provided a comprehensive technical overview to aid researchers and developers in harnessing the full potential of this valuable chemical building block.

References

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Source Not Provided].

- Fischer Esterific

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587. [Link]

- The Fischer Esterific

- Fischer Esterific

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

SpectraBase. Ethyl 2-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoroacetate - Optional[MS (GC)] - Spectrum. [Link]

-

Fluoropharm. 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)phenyl acetate. [Link]

-

Gsrs. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID. [Link]

-

Organic Syntheses Procedure. ethyl phenylacetate. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

YouTube. Fischer esterification. [Link]

-

PubChem. Ethyl phenylacetate | C10H12O2 | CID 7590. [Link]

-

PrepChem.com. Synthesis of ethyl phenylacetate. [Link]

-

PubChem. Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | C11H8F6O2 | CID 10401718. [Link]

-

PubChem. Fipronil | C12H4Cl2F6N4OS | CID 3352. [Link]

-

PubChem. 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]. [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

-

The Good Scents Company. methyl phenyl acetate, 101-41-7. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ETHYL 3,5-BIS(TRIFLUOROMETHYL)PHENYL ACETATE | 144632-97-3 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)phenyl acetate - Fluoropharm [fluoropharm.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. cerritos.edu [cerritos.edu]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate (CAS No. 144632-97-3). This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety. This document details a robust synthetic protocol, provides an in-depth analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses the applications of this structural motif. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the critical knowledge required for the effective utilization of this versatile molecule.

Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety

The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" structural motif in modern chemistry, particularly in the design of catalysts and therapeutic agents. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents, which significantly influence the electronic and steric properties of the parent molecule. These properties can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modulation of pharmacokinetic profiles.[1]

The incorporation of this moiety into organic molecules is a key strategy in the development of:

-

Organocatalysts: The electron-deficient nature of the aromatic ring enhances the acidity of appended hydrogen bond donors, making compounds bearing this group highly effective catalysts for a variety of organic transformations.

-

Therapeutic Agents: The trifluoromethyl groups can improve the lipophilicity and metabolic stability of drug candidates, leading to improved efficacy and duration of action. For instance, this core is found in the NK-1 receptor antagonist Aprepitant.[2]

-

Advanced Materials: The unique electronic properties of this group are also leveraged in the design of novel materials with specific optical or electronic characteristics.

This compound serves as a key building block for the introduction of this valuable pharmacophore into more complex molecular architectures. A thorough understanding of its structure and synthesis is therefore paramount for its effective application.

Molecular Structure and Properties

This compound is an ester with the molecular formula C₁₂H₁₀F₆O₂ and a molecular weight of 300.2 g/mol .[3] The molecule consists of a central phenylacetic acid core, esterified with ethanol, and substituted with two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.

| Property | Value | Source |

| CAS Number | 144632-97-3 | [3] |

| Molecular Formula | C₁₂H₁₀F₆O₂ | [3] |

| Molecular Weight | 300.2 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not specified, but the methyl ester boils at 89-99 °C at 9 mbar | [4] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 3,5-Bis(trifluoromethyl)phenylacetic acid. A general and adaptable procedure based on established esterification methods is provided below. A robust method for the synthesis of the precursor acid is also detailed in the patent literature.[4][5]

Synthesis of the Precursor: 3,5-Bis(trifluoromethyl)phenylacetic acid

The precursor acid can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene via a malonic ester synthesis.[4]

Caption: Synthetic pathway to 3,5-Bis(trifluoromethyl)phenylacetic acid.

Fischer Esterification to this compound

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3,5-Bis(trifluoromethyl)phenylacetic acid (1.0 eq).

-

Addition of Reagents: Add an excess of absolute ethanol (e.g., 10-20 eq) to the flask to serve as both the reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Aromatic H (para to CH₂) |

| ~7.7 | s | 2H | Aromatic H (ortho to CH₂) |

| ~4.2 | q | 2H | -O-CH₂-CH₃ |

| ~3.7 | s | 2H | -CH₂-Ph |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~138 | Aromatic C (quaternary, attached to CH₂) |

| ~132 | Aromatic C (quaternary, attached to CF₃) |

| ~129 | Aromatic CH (ortho to CH₂) |

| ~123 | Aromatic CH (para to CH₂) |

| ~123 (q) | CF₃ |

| ~61 | -O-CH₂-CH₃ |

| ~41 | -CH₂-Ph |

| ~14 | -O-CH₂-CH₃ |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1280, ~1140 | C-F stretch | Trifluoromethyl |

| ~1180 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 300.05

-

Key Fragmentation Peaks:

-

Loss of the ethoxy group (-OCH₂CH₃): m/z = 255

-

Loss of the ethyl group (-CH₂CH₃): m/z = 271

-

Formation of the 3,5-bis(trifluoromethyl)benzyl cation: m/z = 227

-

Applications and Future Outlook

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its value lies in its ability to introduce the 3,5-bis(trifluoromethyl)phenylacetyl moiety into target molecules. This is particularly relevant in the following areas:

-

Drug Discovery: As a precursor to more complex active pharmaceutical ingredients (APIs), where the bis(trifluoromethyl)phenyl group can enhance pharmacological properties.

-

Agrochemicals: In the synthesis of novel pesticides and herbicides, where this group can improve efficacy and environmental stability.

-

Materials Science: For the creation of new polymers and functional materials with tailored electronic and physical properties.

The continued exploration of the unique properties of fluorinated compounds ensures that building blocks like this compound will remain highly valuable to the scientific community. Future research will likely focus on developing more efficient and sustainable synthetic routes to this and related compounds, as well as exploring its application in novel areas of catalysis and materials science.

References

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules2018 , 23(10), 2483. [Link]

-

Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Organic Process Research & Development2007 , 11(4), 643-647. [Link]

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry2014 , 12, 3151-3162. [Link]

- Process for preparing [bis-(trifluoromethyl)-phenyl]-acetic acids and alkyl esters thereof and dialkyl [bis-(trifluoromethyl)-phenyl]-malonates.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Sources

- 1. This compound | 144632-97-3 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ETHYL 3,5-BIS(TRIFLUOROMETHYL)PHENYL ACETATE | 144632-97-3 [chemicalbook.com]

- 4. US6395921B1 - Process for preparing [bis-(trifluoromethyl)-phenyl]-acetic acids and alkyl esters thereof and dialkyl [bis-(trifluoromethyl)-phenyl]-malonates - Google Patents [patents.google.com]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl groups on the phenyl ring significantly enhance the biological activity and metabolic stability of molecules into which it is incorporated.[1] This document details the prevalent synthetic methodology, the Fischer-Speier esterification, exploring the underlying mechanistic principles, critical process parameters, and practical experimental protocols. Furthermore, alternative synthetic strategies are discussed, offering insights into the versatility of approaches available to the modern chemist. The content is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to optimize and adapt these methods for their specific applications.

Introduction: The Significance of Fluorinated Phenylacetates

The introduction of fluorine atoms, particularly trifluoromethyl (CF3) groups, into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The unique electronic properties of the CF3 group—its strong electron-withdrawing nature and high lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3,5-Bis(trifluoromethyl)phenylacetic acid and its esters, such as this compound, are valuable intermediates for this reason. They serve as precursors in the synthesis of a range of biologically active compounds, including anti-inflammatory agents, cancer therapeutics, and central nervous system drugs.[1]

This guide focuses on the synthesis of this compound, with a primary emphasis on the direct esterification of 3,5-Bis(trifluoromethyl)phenylacetic acid.

Primary Synthetic Pathway: Fischer-Speier Esterification

The most common and direct route to this compound is the Fischer-Speier esterification of 3,5-Bis(trifluoromethyl)phenylacetic acid with ethanol in the presence of an acid catalyst.[2][3][4] This reaction, first described in 1895, is a classic and robust method for ester synthesis.[2]

Mechanistic Insights

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[3] Understanding the mechanism is crucial for optimizing reaction conditions.

The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Caption: Fischer-Speier Esterification Pathway.

Critical Experimental Parameters and Causality

The reversible nature of the Fischer esterification necessitates careful control of reaction conditions to drive the equilibrium towards the product side.[3][5]

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | Use a large excess of ethanol.[3][5] | According to Le Chatelier's principle, increasing the concentration of one reactant shifts the equilibrium to favor the formation of products. Using ethanol as the solvent is a common and effective strategy.[3] |

| Catalyst | Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] | Strong protic acids are effective catalysts for protonating the carboxylic acid. Sulfuric acid also acts as a dehydrating agent, further driving the equilibrium forward.[5] |

| Temperature | Refluxing the reaction mixture. | The reaction is typically slow at room temperature. Heating increases the reaction rate. The reflux temperature will depend on the boiling point of the alcohol used. |

| Water Removal | Dean-Stark apparatus or use of a dehydrating agent.[2][3] | Removing the water byproduct as it is formed is a highly effective way to shift the equilibrium towards the ester product.[3][6] |

| Reaction Time | Typically 1-10 hours.[2] | The reaction time will depend on the specific substrates, temperature, and catalyst concentration. Monitoring the reaction progress by TLC or GC is recommended. |

Detailed Experimental Protocol

Materials:

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Toluene (optional, for Dean-Stark)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 3,5-Bis(trifluoromethyl)phenylacetic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous ethanol (e.g., 10-20 eq). If using a Dean-Stark trap, add toluene.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a large excess of ethanol was used, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and water.

-

Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Alternative Synthetic Routes

Synthesis from 3,5-Bis(trifluoromethyl)phenylacetonitrile

An alternative pathway involves the synthesis from 3,5-Bis(trifluoromethyl)phenylacetonitrile. This method typically involves two steps:

-

Hydrolysis of the Nitrile: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Esterification: The resulting 3,5-Bis(trifluoromethyl)phenylacetic acid can then be esterified as described in the Fischer-Speier section.

Alternatively, the nitrile can be directly converted to the ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[10][11]

Caption: Synthesis from Phenylacetonitrile.

Phase-Transfer Catalysis

The esterification of substituted phenylacetic acids can also be achieved using phase-transfer catalysis.[12] This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases. The reaction typically involves the sodium salt of the carboxylic acid in an aqueous phase and an alkyl halide in an organic phase, with a phase-transfer catalyst (such as a quaternary ammonium salt) to facilitate the reaction at the interface.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the benzylic protons (a singlet), as well as signals for the aromatic protons.[13] |

| ¹³C NMR | The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic carbon, and the aromatic carbons, including the carbons attached to the trifluoromethyl groups. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.[13] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1730-1750 cm⁻¹. |

| Gas Chromatography (GC) | GC can be used to assess the purity of the final product and to monitor the progress of the reaction. |

Safety Considerations

-

3,5-Bis(trifluoromethyl)phenylacetic acid is a skin and eye irritant.[8]

-

Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents such as ethanol, toluene, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath in a well-ventilated area, away from open flames.

Conclusion

The synthesis of this compound is a well-established process, with the Fischer-Speier esterification being the most direct and commonly used method. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable synthetic intermediate. The alternative routes described provide flexibility in starting materials and reaction conditions. This guide provides the necessary technical information and practical insights to enable researchers and drug development professionals to successfully synthesize and utilize this important fluorinated building block.

References

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

JoVE. Esterification - Concept. [Link]

-

Patil, S. L., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Bulletin of Materials Science, 41(1), 1-8. [Link]

- U.S. Patent No. 4,237,305. (1980). Substituted phenylacetic acid compounds and process for preparation thereof.

-

Juang, R.-S., & Liu, S.-C. (2003). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, 42(24), 6074–6080. [Link]

- U.S. Patent No. 3,968,124. (1976). Process for preparing phenyl-acetic acid esters.

-

MySkinRecipes. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]

-

University of California, Davis. The Fischer Esterification. [Link]

-

PrepChem.com. Synthesis of ethyl phenylacetate. [Link]

-

Organic Syntheses. ethyl phenylacetate. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]

-

Global Substance Registration System. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID. [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)phenylacetic acid [myskinrecipes.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Esterification - Concept [jove.com]

- 6. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]

- 7. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ETHYL 3,5-BIS(TRIFLUOROMETHYL)PHENYL ACETATE(144632-97-3) 1H NMR [m.chemicalbook.com]

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the physical and chemical properties of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, a key reagent and building block in contemporary chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in laboratory and industrial settings.

Chemical Identity and Structure

This compound is an aromatic ester characterized by a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions and an ethyl acetate group at the 1 position. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the phenyl ring and the reactivity of the overall molecule.

Molecular Structure:

Caption: Recommended workflow for the safe handling of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl groups makes the aromatic ring electron-deficient and can influence the acidity of the benzylic protons. This makes it a useful precursor for:

-

Synthesis of Pharmaceutical Intermediates: The 3,5-bis(trifluoromethyl)phenyl motif is present in a number of biologically active molecules. This ester can be a starting material for the synthesis of more complex drug candidates.

-

Development of Agrochemicals: Similar to pharmaceuticals, the unique electronic properties imparted by the fluorine atoms can lead to the development of novel pesticides and herbicides.

-

Materials Science: Fluorinated compounds are of interest in materials science for applications in areas such as liquid crystals and polymers due to their unique properties.

Experimental Protocol: A Note on Synthesis

While a detailed experimental protocol for the synthesis of this compound is not provided in the search results, a common method for its preparation would be the Fischer esterification of 3,5-Bis(trifluoromethyl)phenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. [1][2][3][4][5][6][7][8] Workflow for Fischer Esterification:

Caption: Generalized workflow for the synthesis of this compound via Fischer Esterification.

Conclusion

This compound is a specialty chemical with significant potential in various fields of chemical research and development. A thorough understanding of its physical properties, spectroscopic signatures, and safety requirements is crucial for its effective and safe utilization. This guide provides a consolidated overview of the available technical information to support researchers in their work with this compound.

References

-

Chemsrc. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9. [Link]

-

SpectraBase. Ethyl 2-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoroacetate - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem - NIH. Ethyl phenylacetate | C10H12O2 | CID 7590. [Link]

-

PubChem. Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | C11H8F6O2 | CID 10401718. [Link]

-

gsrs. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID. [Link]

-

Fluoropharm. 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)phenyl acetate. [Link]

-

The Good Scents Company. ethyl phenyl acetate, 101-97-3. [Link]

-

ScenTree. Phenyl ethyl phenyl acetate (CAS N° 102-20-5). [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587. [Link]

-

CAS Common Chemistry. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]

-

Fengchen. Ethyl Phenylacetate Or Ethyl Phenyl Acetate CAS 101-97-3 Manufacturers and Suppliers - Price. [Link]

Sources

- 1. 85068-33-3|3,5-Bis(trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]

- 2. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 85068-33-3: 3,5-Bis(trifluoromethyl)phenylacetic acid [cymitquimica.com]

- 7. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID | VSNCHEM [vsnchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Physicochemical Properties of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

An In-Depth Technical Guide to the Solubility of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, a compound of interest in medicinal chemistry and organic synthesis due to the presence of trifluoromethyl groups which can enhance lipophilicity and metabolic stability.[1][2][3]

A thorough understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior.

Table 1: and Related Compounds.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | Fluorochem[4] |

| CAS Number | 144632-97-3 | Fluorochem[4] |

| Molecular Formula | C12H10F6O2 | Fluorochem[4] |

| Molecular Weight | 300.2 g/mol | Fluorochem[4] |

| Appearance | Not specified; likely a solid or liquid. The related 3,5-bis(trifluoromethyl)phenylacetic acid is a solid. | - |

| Melting Point | Not specified. For comparison, 3,5-bis(trifluoromethyl)phenylacetic acid has a melting point of 121-123 °C. | - |

| Purity | ≥98% | Fluorochem[4] |

| Solubility | No quantitative data available. The related 3,5-bis(trifluoromethyl)phenylacetic acid is soluble in methanol (25 mg/mL). | - |

The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its solubility. These strongly electron-withdrawing groups increase the molecule's lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is complex; while the ester group provides some polarity, the heavily fluorinated phenyl ring is highly non-polar.

For a more quantitative prediction, thermodynamic models can be employed. These models often utilize a thermodynamic cycle to combine predictions of activity coefficients, enthalpy of fusion, and melting point.[6][7][8] While a deep dive into these models is beyond the scope of this guide, it is crucial for researchers to be aware of these predictive tools as they can guide solvent selection and experimental design.[9][10]

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound in various solvents. The following protocol outlines a robust method for generating reliable solubility data.

Materials and Equipment

-

This compound (purity ≥98%)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Stock Solutions and Calibration Curve:

-

Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol, based on the solubility of the parent acid).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

-

Equilibration:

-

To a series of vials, add an excess amount of this compound to a known volume of the desired solvent.[11] The excess is crucial to ensure a saturated solution.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.[12]

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

-

-

Data Interpretation:

-

Using the calibration curve, calculate the concentration of the compound in the undiluted supernatant. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Presentation of Solubility Data

For clarity and ease of comparison, solubility data should be presented in a tabular format. The following table is a template for how the experimentally determined solubility data for this compound should be reported.

Table 2: Hypothetical Solubility Data for this compound at 25 °C.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Water | < 0.1 | < 0.0003 | Insoluble |

| Ethanol | 50 | 0.167 | Soluble |

| Methanol | 75 | 0.250 | Freely Soluble |

| Acetone | 120 | 0.400 | Freely Soluble |

| Ethyl Acetate | 90 | 0.300 | Freely Soluble |

| Hexane | 5 | 0.017 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.666 | Very Soluble |

Safety Considerations

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated fume hood.[13]

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- How to determine the solubility of a substance in an organic solvent?

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Solubility of organic compounds (video). Khan Academy.

- SAFETY D

- SAFETY D

- SAFETY D

- Safety D

- SAFETY D

- Phenyl ethyl phenyl acet

- Ethyl 3,5-Bis(trifluoromethyl)

- CAS 85068-33-3: 3,5-Bis(trifluoromethyl)phenylacetic acid. CymitQuimica.

- 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3. Sigma-Aldrich.

- Ethyl 3-(trifluoromethyl)phenylacetate | CAS 331-33-9 | SCBT. Santa Cruz Biotechnology.

- 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)

- Ethyl 3,5-bis(trifluoromethyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Ethyl 4-(Trifluoromethyl)phenylacetate 721-63-1. Tokyo Chemical Industry Co., Ltd.(APAC).

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Unknown Source.

- 3,5-Bis(trifluoromethyl)phenylacetic acid. CAS Common Chemistry.

- Ethyl phenylacetate | C10H12O2 | CID 7590. PubChem - NIH.

- 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3. Sigma-Aldrich.

Sources

- 1. CAS 85068-33-3: 3,5-Bis(trifluoromethyl)phenylacetic acid [cymitquimica.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectral Analysis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 3,5-bis(trifluoromethyl)phenylacetate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this complex molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a substituted aromatic compound with the molecular formula C₁₂H₁₀F₆O₂ and a molecular weight of 300.20 g/mol [1][2]. Its structure, characterized by a central benzene ring substituted with two trifluoromethyl groups and an ethyl acetate moiety, presents a unique spectroscopic challenge and opportunity. Understanding its spectral signature is paramount for reaction monitoring, quality control, and mechanistic studies in various research and development pipelines. This guide will dissect the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra, providing a detailed rationale for the expected spectral features based on established principles and data from analogous compounds.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular architecture of this compound. The molecule's structure dictates the electronic environment of each atom and bond, which in turn governs its interaction with different forms of electromagnetic radiation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak in ¹H NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR. The large chemical shift range of ¹⁹F NMR necessitates a wider spectral window.

-

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-4 (aromatic) |

| ~7.6 | s | 2H | H-2, H-6 (aromatic) |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~3.7 | s | 2H | -CH₂-Ph |

| ~1.2 | t | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The two trifluoromethyl groups at positions 3 and 5 are strongly electron-withdrawing, which deshields the aromatic protons, causing them to appear at a relatively downfield chemical shift. The proton at the 4-position (H-4) is flanked by two CF₃ groups and is expected to be a singlet around 7.8 ppm. The two equivalent protons at the 2 and 6 positions (H-2, H-6) are also expected to be singlets (or very finely split multiplets) around 7.6 ppm.

-

Ethyl Group: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-OCH₂-) around 4.2 ppm due to coupling with the adjacent methyl group. The methyl protons (-CH₃) will appear as a triplet around 1.2 ppm due to coupling with the methylene group.

-

Methylene Bridge: The methylene protons of the acetate group (-CH₂-Ph) are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a singlet around 3.7 ppm.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~138 | C-1 (aromatic) |

| ~132 (q) | C-3, C-5 (aromatic, coupled to F) |

| ~128 | C-4 (aromatic) |

| ~123 (q) | -CF₃ |

| ~121 | C-2, C-6 (aromatic) |

| ~62 | -OCH₂CH₃ |

| ~41 | -CH₂-Ph |

| ~14 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the region of 120-140 ppm. The carbons directly attached to the trifluoromethyl groups (C-3 and C-5) will exhibit quartet splitting due to coupling with the three fluorine atoms. The quaternary carbon (C-1) will be downfield due to substitution. The other aromatic carbons (C-2, C-4, C-6) will have distinct chemical shifts based on their electronic environment.

-

Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂-) will be around 62 ppm, while the methyl carbon (-CH₃) will be upfield at approximately 14 ppm. The methylene bridge carbon (-CH₂-Ph) is expected around 41 ppm.

¹⁹F NMR Spectral Data (Predicted)

¹⁹F NMR is a powerful technique for fluorine-containing compounds due to its high sensitivity and wide chemical shift range[3].

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | 2 x -CF₃ |

Interpretation of the ¹⁹F NMR Spectrum:

-

Trifluoromethyl Groups: The two trifluoromethyl groups are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of trifluoromethyl groups on a benzene ring is typically around -63 ppm relative to CFCl₃. Since there are no adjacent fluorine or hydrogen atoms to couple with, this signal is expected to be a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used to acquire the spectrum over the mid-infrared range (4000-400 cm⁻¹).

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050 | Weak-Medium | C-H stretch | Aromatic |

| ~2980 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1745 | Strong | C=O stretch | Ester |

| ~1610, ~1470 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1280, ~1140 | Strong | C-F stretch | Trifluoromethyl |

| ~1240 | Strong | C-O stretch | Ester |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch, expected around 1745 cm⁻¹[1][2].

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹.

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl groups will give rise to very strong and characteristic absorptions in the 1300-1100 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the ester group will also be a strong peak, typically found around 1240 cm⁻¹.

-

Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching absorptions of medium to weak intensity in the 1610-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is an ideal setup for analyzing a pure sample of this compound.

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Possible Fragment |

| 300 | Medium | [M]⁺ (Molecular ion) |

| 255 | Medium | [M - OCH₂CH₃]⁺ |

| 227 | Strong | [M - COOCH₂CH₃]⁺ |

| 45 | Medium | [OCH₂CH₃]⁺ |

| 29 | Medium | [CH₂CH₃]⁺ |

Interpretation of the Mass Spectrum:

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of ethyl esters and aromatic compounds.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 300, corresponding to the molecular weight of the compound.

-

Loss of the Ethoxy Group: Cleavage of the bond between the carbonyl carbon and the ethoxy group would result in a fragment with m/z 255 ([M - OCH₂CH₃]⁺).

-

Formation of the Tropylium-like Ion: The most stable and likely the base peak would be the fragment at m/z 227, corresponding to the 3,5-bis(trifluoromethyl)benzyl cation ([M - COOCH₂CH₃]⁺). This cation is stabilized by the aromatic ring.

-

Fragments from the Ethyl Ester Moiety: Fragments corresponding to the ethoxy group ([OCH₂CH₃]⁺) at m/z 45 and the ethyl group ([CH₂CH₃]⁺) at m/z 29 are also expected.

Conclusion

The comprehensive spectral analysis of this compound provides a detailed fingerprint for its unambiguous identification and characterization. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented in this guide, along with their detailed interpretations, offer a robust framework for researchers working with this important chemical entity. The synergistic use of these analytical techniques allows for a confident structural assignment, ensuring the integrity of experimental results and facilitating advancements in drug discovery and materials science.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIH. New Frontiers and Developing Applications in 19F NMR. [Link]

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

PubChem. Ethyl phenylacetate. [Link]

-

The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

Sources

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate safety and handling

An In-Depth Technical Guide to the Safe Handling of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

For research, scientific, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a fluorinated organic compound often utilized in the synthesis of complex molecules.

Compound Identification and Physicochemical Properties

This compound is a specialized ester derivative of phenylacetic acid. Its key structural features, two trifluoromethyl groups on the phenyl ring, significantly influence its chemical reactivity and physiological properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 144632-97-3 | [1][2] |

| Molecular Formula | C₁₂H₁₀F₆O₂ | [2] |

| Molecular Weight | 300.20 g/mol | [2] |

| Storage Temperature | 2-8 °C | [3] |

| Shipping Conditions | Room temperature | [3] |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Classification is based on the parent acid, 3,5-Bis(trifluoromethyl)phenylacetic acid.[4]

The trifluoromethyl groups can enhance the compound's ability to penetrate skin and interact with biological tissues, making diligent observation of safety protocols essential.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered approach combining engineering controls and personal protective equipment is required.

Engineering Controls

-

Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[5]

-

Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the workspace.[4][6]

-

Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][8]